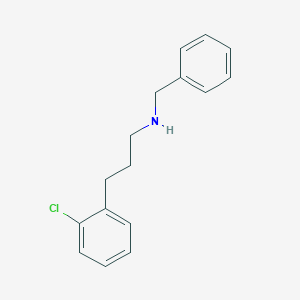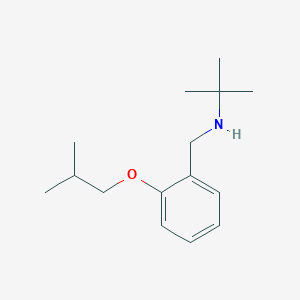![molecular formula C23H33NO2 B1385469 4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040689-33-5](/img/structure/B1385469.png)
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline
Descripción general
Descripción
The compound “4-(Isopentyloxy)benzoic acid” is a substance with the molecular formula C12H16O3 . It’s used in laboratory chemicals, the manufacture of substances, and scientific research and development . Another related compound is “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” with the molecular formula C20H23ClO4 .
Molecular Structure Analysis
The molecular weight of “4-(Isopentyloxy)benzoic acid” is 208.25 , and for “(4-((3-CHLORO-4-(ISOPENTYLOXY)BENZYL)OXY)PHENYL)ACETIC ACID” it’s 362.857 .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . For “4-(Isopentyloxy)benzoic acid”, it’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Pisipati et al. (2013) focused on the synthesis and characterization of similar compounds, including N-(4-butyloxy benzylidene)-4-alkoxy anilines. They used techniques like polarizing microscopy and differential scanning calorimetry to study phase transitions in these compounds, which showed nematic phases at temperatures above 100°C (Pisipati et al., 2013).
Liquid Crystal Research
- Research by Yeap et al. (2011) involved synthesizing a series of non-symmetric liquid crystal dimers related to the compound . They investigated the thermal behavior and influence of terminal substituents on liquid crystalline properties, observing smectic and nematic phases in some derivatives (Yeap et al., 2011).
- Another study by Hasegawa et al. (1989) explored the effects of substituent variations on the mesomorphic properties of similar compounds. They found that different substitutions on the aniline moiety affected the nematic-isotropic transition temperature (Hasegawa et al., 1989).
Polymerization and Material Applications
- Balcar et al. (2001) examined the polymerization of N-(4-substituted benzylidene)-4-ethynylanilines, which are structurally related to the compound . They used various catalysts to prepare new substituted polyacetylenes, highlighting the potential of these compounds in material science (Balcar et al., 2001).
Non-linear Optical Crystals
- Tsunekawa et al. (1990) conducted research on benzylidene-aniline derivatives, closely related to the compound of interest, for their potential in non-linear optical applications. They discovered new organic crystals with high second-harmonic generation activities, suggesting potential use in optical technologies (Tsunekawa et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-methylbutoxy)-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-5-6-16-25-22-11-7-20(8-12-22)18-24-21-9-13-23(14-10-21)26-17-15-19(2)3/h7-14,19,24H,4-6,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXTVHCQIDMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)



![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)


![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)